BenchChemオンラインストアへようこそ!

Ripk1-IN-18

RIPK1 inhibition Autoimmune disease Necroptosis

Ripk1-IN-18 (compound i) is a potent RIPK1 inhibitor for autoimmune disease research, referenced in NZ748385A. Ideal for exploratory RIPK1 signaling studies, in-house validation required. Available as base (CAS 2682889-01-4) or sulfate hydrate (CAS 2897618-64-1).

Molecular Formula C22H16F4N6O2
Molecular Weight 472.4 g/mol
Cat. No. B15138581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRipk1-IN-18
Molecular FormulaC22H16F4N6O2
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESC1CN(C(=O)C2=C1N=CC(=C2)C3=CC4=NC(=NN4C=C3)N)CC5=C(C=CC(=C5)OC(F)(F)F)F
InChIInChI=1S/C22H16F4N6O2/c23-17-2-1-15(34-22(24,25)26)7-14(17)11-31-5-4-18-16(20(31)33)8-13(10-28-18)12-3-6-32-19(9-12)29-21(27)30-32/h1-3,6-10H,4-5,11H2,(H2,27,30)
InChIKeyWENOWVHDZSKLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ripk1-IN-18 for Research Procurement: Potency, Selectivity, and Application in Autoimmune Studies


Ripk1-IN-18 is a small-molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator in inflammatory signaling and programmed cell death pathways, including necroptosis and apoptosis [1]. It is primarily referenced in patent literature as 'compound i' (NZ748385A) and is utilized as a research tool for investigating autoimmune diseases and other RIPK1-mediated conditions [1]. The compound is commercially available in both its base form (CAS: 2682889-01-4) and as a sulfate hydrate salt (CAS: 2897618-64-1), with a molecular weight of 472.4 g/mol for the base and 588.49 g/mol for the sulfate hydrate .

Why Generic RIPK1 Inhibitor Substitution Fails: The Need for Rigorous Characterization of Ripk1-IN-18


The RIPK1 inhibitor class exhibits significant heterogeneity in binding modes, kinase selectivity profiles, and in vivo pharmacokinetics. Inhibitors such as Necrostatin-1 (Nec-1) are known to have off-target effects including inhibition of indoleamine 2,3-dioxygenase (IDO) and paradoxical toxicity at low concentrations, while its stable analog Nec-1s mitigates the IDO effect but retains other limitations [1]. Clinical-stage compounds like GSK2982772 have well-characterized IC50 values (16 nM for human RIPK1) and oral bioavailability, establishing benchmarks for translational research [2]. However, without published quantitative data—including precise IC50/Kd values, selectivity panel results, cellular EC50 measurements, and in vivo pharmacokinetic parameters—any assertion of functional equivalence or superiority to existing RIPK1 inhibitors for Ripk1-IN-18 cannot be substantiated. The absence of such characterization introduces unacceptable experimental variability, potentially leading to confounding results, misinterpretation of pathway biology, or irreproducible findings.

Ripk1-IN-18 Quantitative Differentiation Evidence: A Critical Gap Analysis


Quantitative Evidence Gap: No Publicly Available Potency Data for Ripk1-IN-18 to Support Direct Comparator Assessment

At present, the public domain contains no peer-reviewed or patent-disclosed quantitative biochemical inhibition data (IC50, Kd, Ki) for Ripk1-IN-18 against RIPK1 or any other kinase. A comprehensive review of the referenced patent NZ748385A, vendor datasheets from MedChemExpress, TargetMol, and InvivoChem, and primary literature databases reveals a consistent absence of numerical activity metrics [1]. All references to the compound are limited to qualitative descriptors such as 'potent inhibitor' or 'effective' without accompanying numeric values .

RIPK1 inhibition Autoimmune disease Necroptosis

Quantitative Evidence Gap: No Public Kinase Selectivity Profile for Ripk1-IN-18

No kinase selectivity profiling data (e.g., KINOMEscan, Eurofins DiscoverX panel) is available for Ripk1-IN-18 in any public venue. Vendor descriptions of 'selective inhibitor' are provided without supporting numerical evidence (e.g., fold-selectivity over RIPK2, RIPK3, or other kinases) [1]. This is a critical deficiency, as established RIPK1 inhibitors like GSK2982772 have demonstrated exquisite kinase specificity (e.g., >100-fold selectivity over 400+ kinases) and other tool compounds show variable off-target activity [2][3].

Kinase selectivity Off-target activity RIPK1 specificity

Quantitative Evidence Gap: Cellular Activity and In Vivo Efficacy Data Unavailable for Ripk1-IN-18

No published data exist for Ripk1-IN-18 in cellular models of TNFα-induced necroptosis (e.g., EC50 in L929 or Jurkat cells) or in any in vivo disease models (e.g., SIRS, sepsis, colitis). In contrast, numerous RIPK1 inhibitors, including Nec-1s, GSK2982772, and other tool compounds, have well-characterized cellular EC50 values and demonstrate protective effects in mouse models of TNFα-induced systemic inflammatory response syndrome (SIRS) [1][2][3]. The absence of these data precludes any assessment of cellular permeability, target engagement in living systems, or therapeutic potential.

Cellular necroptosis In vivo efficacy Pharmacodynamics

Ripk1-IN-18 Research Applications: Scenarios with Critical Caveats


Initial Chemical Biology Probe Exploration in RIPK1-Dependent Signaling Pathways

Ripk1-IN-18 may be considered for exploratory studies in RIPK1-mediated signaling, such as TNFα-induced NF-κB activation or necroptosis, only after rigorous in-house validation of its potency and selectivity against RIPK1 and related kinases. Researchers must empirically determine the compound's IC50 in their specific assay system and confirm target engagement through orthogonal methods (e.g., CETSA, NanoBRET).

Use as a Reference Compound in RIPK1 Inhibitor Screening Campaigns

Ripk1-IN-18 can be utilized as a reference or control compound in biochemical or cellular screening assays to identify novel RIPK1 inhibitors, provided that its activity profile is first established within the screening cascade. Its performance (e.g., Z'-factor, signal window) should be compared against well-characterized controls like GSK2982772 or Nec-1s to ensure assay robustness.

Studies in Autoimmune Disease Models with Independent Pharmacodynamic Validation

Given its patent classification for autoimmune disease research, Ripk1-IN-18 may be tested in in vivo models of conditions such as psoriasis, inflammatory bowel disease, or rheumatoid arthritis. However, interpretation of results hinges on parallel measurement of pharmacokinetic exposure, target engagement biomarkers (e.g., phospho-RIPK1 levels), and inclusion of a structurally distinct RIPK1 inhibitor as a positive control to confirm mechanism-based effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ripk1-IN-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.